N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride is1S/C10H20N2O.ClH/c1-11-8-10(13)12(2)9-6-4-3-5-7-9;/h9,11H,3-8H2,1-2H3;1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 234.77 g/mol . The compound should be stored at room temperature .Scientific Research Applications
Detrusor Contraction Inhibition
A study by Take et al. (1992) examined a series of N-(4-amino-2-butynyl)acetamides for their inhibitory activity on detrusor contraction. Among these, compounds similar in structure to N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride showed potent inhibitory activity, comparable to oxybutynin, with less mydriatic activity, indicating potential use in treating overactive detrusor (Take et al., 1992).
Opioid Kappa Agonists
A study by Costello et al. (1991) focused on synthesizing and evaluating N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. The study concluded that certain compounds with structural similarities to this compound demonstrated potent kappa agonist properties (Costello et al., 1991).
Surgical Anesthetic in Animals
Research by Shucard et al. (1975) utilized Ketamine, structurally related to this compound, as a fast-acting and safe anesthetic in guinea pigs. This suggests potential veterinary applications for similar compounds (Shucard et al., 1975).
Alpha-Adrenolytic Activities
A study by Marciniak et al. (1988) synthesized derivatives based on the "soft drug" concept to reduce the toxicity of perhexiline. Several derivatives, including those structurally similar to this compound, showed promising alpha-adrenolytic activities (Marciniak et al., 1988).
Acetochlor Biodegradation
Wang et al. (2015) discussed the N-Deethoxymethylation of Acetochlor, a herbicide, by Rhodococcus sp. This research indicates the biodegradation potential of compounds like this compound in environmental applications (Wang et al., 2015).
Crystal Structure Analysis
Hakey et al. (2008) studied the crystal structure of (S)-(+)-ketamine hydrochloride, a compound closely related to this compound, highlighting its potent anesthetic properties and structural insights (Hakey et al., 2008).
Mechanism of Action
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound should be handled with care, following the associated precautionary statements .
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-2-(methylamino)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-3-13(11(14)9-12-2)10-7-5-4-6-8-10;/h10,12H,3-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBINBUHAZPGDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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